molecular formula C7H13NO2 B15366780 Ethyl 2-(aminomethyl)cyclopropanecarboxylate CAS No. 1000512-53-7

Ethyl 2-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B15366780
CAS No.: 1000512-53-7
M. Wt: 143.18 g/mol
InChI Key: SYDJIQQFQOUGPS-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)cyclopropanecarboxylate is a cyclopropane derivative featuring an aminomethyl group and an ethyl ester moiety. Cyclopropane rings are known for their strain-induced reactivity, and the aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities, enabling interactions with biological targets or participation in further chemical transformations .

Properties

CAS No.

1000512-53-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 2-(aminomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4,8H2,1H3

InChI Key

SYDJIQQFQOUGPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CN

Origin of Product

United States

Biological Activity

Ethyl 2-(aminomethyl)cyclopropanecarboxylate is a compound that belongs to the class of cyclopropane derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives have been extensively studied for their biological properties, including antimicrobial, antiviral, antitumor, and neurochemical activities. The unique three-membered ring structure of cyclopropanes allows for various chemical modifications that can enhance their biological potency and selectivity against specific targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors by forming stable complexes with active sites. For instance, certain cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism .
  • Receptor Binding : Some studies indicate that derivatives like this compound may exhibit binding affinity for GABA receptors, which are crucial in mediating inhibitory neurotransmission in the brain .
  • Electrophilic Reactions : The electrophilic nature of cyclopropanes allows them to participate in nucleophilic substitutions, leading to the formation of biologically active metabolites .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionPotent inhibitor of MAO with an IC50 value indicating high efficacy.
GABA Receptor BindingExhibits significant binding affinity in rat brain membrane studies.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains in vitro.

Case Studies

  • GABA Receptor Binding Study :
    A study evaluated the binding affinity of this compound at GABA receptors in rat brain membranes. The compound showed a competitive inhibition profile with an IC50 value of approximately 0.4 µM, indicating its potential as a neuropharmacological agent .
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
  • Monoamine Oxidase Inhibition :
    Research indicated that this compound acts as a selective inhibitor of MAO, which could have implications for treating mood disorders and neurodegenerative diseases .

Scientific Research Applications

Ethyl 2-(aminomethyl)cyclopropanecarboxylate and its derivatives exhibit a range of applications, particularly in pharmaceutical development and chemical synthesis. The compound's unique cyclopropane structure and functional groups contribute to its utility as a building block in organic chemistry and medicinal chemistry.

Pharmaceutical Development

  • trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride: This derivative serves as an intermediate in synthesizing biologically active compounds. Its hydrochloride form enhances water solubility, making it more accessible for pharmaceutical applications.
  • Nervous System Disorder Treatment: Derivatives of 1-aryl-2-aminomethyl-cyclopropane carboxamides show potential in treating central nervous system disorders . These compounds, developed at the Pierre Fabre Research Center, represent new therapeutic options .
  • Building Block for β-Amino Acid Peptides: Spirocyclopropane rings, similar in structure, are introduced into azetidinone rings in penem and cephem systems. These structures are valuable as building blocks for β-amino acid peptides .

Chemical Synthesis

  • Versatile Synthetic Intermediate: this compound is a versatile building block in organic synthesis due to its functional groups.
  • Reactions: The compound undergoes various reactions, including:
    • Ester hydrolysis to form carboxylic acids
    • Amide formation with amines
    • Reductive amination with carbonyl compounds
  • Cyclopropane Derivatives: Derivatives of 1-aryl 2-aminomethyl cyclopropane carboxamides can be synthesized through the hydrolysis of amino esters, yielding amino acids that are then transformed into halides .

Research & Development

  • Medicinal Chemistry: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride has potential applications in medicinal chemistry. Its interaction profiles suggest it may interact with various biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics.
  • Comparison with Similar Compounds: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate hydrochloride is unique compared to similar compounds due to its combination of an aminomethyl group and an ethyl ester within the cyclopropane framework, enhancing its utility in medicinal chemistry. Analogs include:
    • trans-2-(Aminomethyl)cyclopropanecarboxylic Acid (lacks ethyl ester functionality, more acidic character)
    • Ethyl 2-Aminocyclopropanecarboxylate (similar structure but differs by lacking a hydrochloride form)
    • trans-2-Hydroxycyclopropanecarboxylic Acid (contains a hydroxyl group instead of an amino group)

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-(Aminomethyl)cyclopropanecarboxylate and Analogs

Compound Name Molecular Formula Substituent(s) Key Features Applications/Unique Properties
This compound C₈H₁₃NO₂ Aminomethyl + ethyl ester Combines nucleophilic amine and ester functionality Potential as a peptide mimetic or enzyme inhibitor scaffold
Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride C₇H₁₂ClNO₂ Aminomethyl + methyl ester + HCl salt Enhanced solubility due to hydrochloride salt; smaller ester group Used in medicinal chemistry for structure-activity relationship studies
Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate C₁₁H₁₃BrO₂S Bromothiophenyl + ethyl ester Bromine enhances polarizability and cross-coupling reactivity Intermediate in synthesizing bioactive molecules or materials
Ethyl 2-methylcyclopropane-1-carboxylate C₇H₁₂O₂ Methyl + ethyl ester Steric hindrance from methyl group reduces reactivity Stable intermediate for cyclopropane-containing polymers
Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₂O₃ Hydroxymethyl + ethyl ester Hydroxyl group enables further functionalization (e.g., oxidation, glycosylation) Used in asymmetric synthesis and chiral drug development
Ethyl 1-amino-2-vinylcyclopropanecarboxylate C₈H₁₃NO₂ Amino + vinyl + ethyl ester Vinyl group allows polymerization or Diels-Alder reactions Explored in materials science and bioactive compound synthesis
Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate C₁₂H₁₃ClO₂ 3-Chlorophenyl + ethyl ester Chlorine enhances lipophilicity and enzyme inhibition Antimicrobial and anti-inflammatory applications
Ethyl 1-acetylcyclopropanecarboxylate C₈H₁₂O₃ Acetyl + ethyl ester Keto group enables condensation reactions Intermediate in agrochemical and pharmaceutical synthesis

Key Research Findings

  • Halogen Substituents : Bromine and chlorine in analogs (e.g., ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate) increase polarizability and reactivity in Suzuki-Miyaura cross-couplings compared to fluorine or methyl groups .
  • Steric Effects : Methyl-substituted derivatives (e.g., ethyl 2-methylcyclopropane-1-carboxylate) exhibit reduced enzymatic hydrolysis rates due to steric hindrance, enhancing metabolic stability .
  • Biological Activity: Chlorophenyl and aminomethyl derivatives show promise in enzyme inhibition (e.g., antimicrobial targets) via interactions with active sites .
  • Functional Group Versatility : Hydroxymethyl and vinyl groups enable post-synthetic modifications, expanding utility in drug discovery and polymer chemistry .

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